7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1936437-50-1
VCID: VC20144655
InChI: InChI=1S/C6H5IN4/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H,(H2,8,10,11)
SMILES:
Molecular Formula: C6H5IN4
Molecular Weight: 260.04 g/mol

7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

CAS No.: 1936437-50-1

Cat. No.: VC20144655

Molecular Formula: C6H5IN4

Molecular Weight: 260.04 g/mol

* For research use only. Not for human or veterinary use.

7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine - 1936437-50-1

Specification

CAS No. 1936437-50-1
Molecular Formula C6H5IN4
Molecular Weight 260.04 g/mol
IUPAC Name 7-iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Standard InChI InChI=1S/C6H5IN4/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H,(H2,8,10,11)
Standard InChI Key IBHWCIGLLKMCAY-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(N1)C(=NC=N2)N)I

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Analysis

The molecular framework of 7-iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine consists of a pyrrolo[3,2-d]pyrimidine core, a bicyclic system merging pyrrole and pyrimidine rings. The iodine atom occupies the 7-position, while the 4-position features an amine group, creating distinct electronic and steric profiles critical for molecular interactions.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₆H₅IN₄
Molecular Weight260.04 g/mol
SMILES NotationC1=C(C2=C(N1)C(=NC=N2)N)I
InChIKeyIBHWCIGLLKMCAY-UHFFFAOYSA-N
XLogP3 (Predicted)1.2

The iodine atom’s polarizability enhances intermolecular interactions, while the amine group facilitates hydrogen bonding, making this compound a versatile scaffold for pharmacophore development .

Synthesis and Manufacturing Approaches

Halogenation Strategies

The synthesis of 7-iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves regioselective halogenation of a pyrrolopyrimidine precursor. While explicit details remain proprietary, analogous routes described in GlaxoSmithKline’s patent US 9,907,847 B2 highlight the use of:

  • Electrophilic iodination using iodine monochloride (ICl) in dichloromethane at -10°C to 0°C .

  • Metal-halogen exchange reactions employing organometallic reagents to introduce iodine at specific positions .

Table 2: Representative Reaction Conditions

ParameterSpecification
Temperature Range-10°C to 25°C
CatalystPalladium(II) acetate
SolventTetrahydrofuran (THF)
Yield Optimization72-85% (crude)

Post-synthetic purification often employs flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Physicochemical Properties and Analytical Profiling

Spectroscopic and Chromatographic Data

Mass spectrometric analysis reveals a predominant [M+H]+ ion at m/z 260.96318, with collision cross-section (CCS) values of 135.5 Ų in positive ion mode . The compound’s UV-Vis spectrum (methanol) shows λmax at 274 nm and 312 nm, indicative of π→π* transitions within the aromatic system.

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
Aqueous Solubility0.12 mg/mL (25°C)SwissADME Prediction
LogP1.4XLogP3
pKa (Amine)3.8MarvinSketch

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows a retention time of 6.7 minutes under isocratic conditions .

ParameterRequirement
Personal ProtectionNitrile gloves, safety goggles
VentilationFume hood (0.5 m/s face velocity)
Spill ManagementInert absorbent, 10% sodium thiosulfate solution

Chronic toxicity data remain unavailable, necessitating strict adherence to REACH guidelines for novel substances.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator